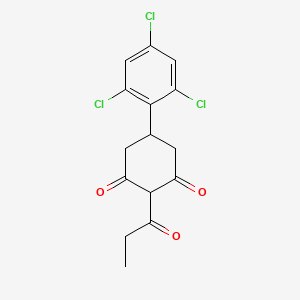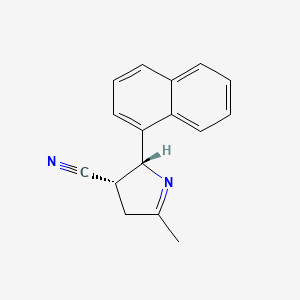![molecular formula C11H18O B14379790 2-Hexylidene-3-oxabicyclo[3.1.0]hexane CAS No. 90075-15-3](/img/structure/B14379790.png)
2-Hexylidene-3-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylidene-3-oxabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a hexylidene group and an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylidene-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation reactions are key to achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexylidene-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
2-Hexylidene-3-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable building block in synthetic chemistry, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism by which 2-Hexylidene-3-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying key molecular targets and elucidating the pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in substituents and functional groups.
Uniqueness
2-Hexylidene-3-oxabicyclo[3.1.0]hexane is unique due to its hexylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
90075-15-3 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-hexylidene-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-11-10-7-9(10)8-12-11/h6,9-10H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
PWUUCLQTAJUDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C1C2CC2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


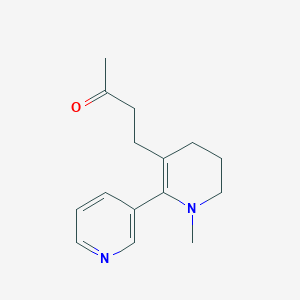
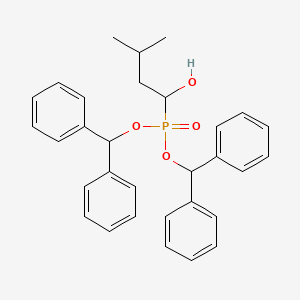
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
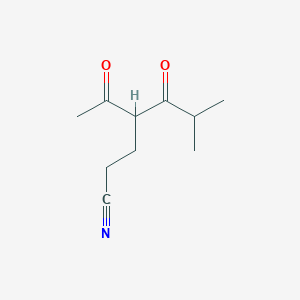
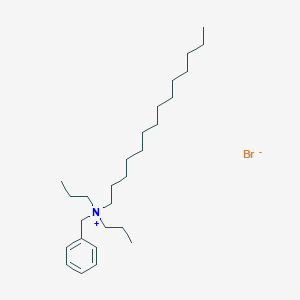

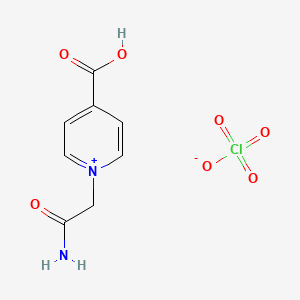
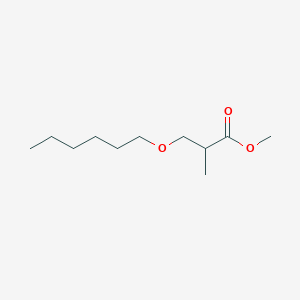
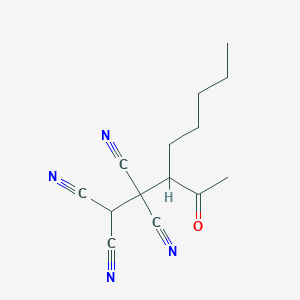
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
